5-[(2-Aminopyridin-3-yl)amino]-5-oxopentanoic acid
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Overview
Description
5-[(2-Aminopyridin-3-yl)amino]-5-oxopentanoic acid is an organic compound that features a pyridine ring substituted with an amino group and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Aminopyridin-3-yl)amino]-5-oxopentanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-aminopyridine.
Amidation Reaction: The 2-aminopyridine undergoes an amidation reaction with a suitable carboxylic acid derivative, such as 5-oxopentanoic acid, under acidic or basic conditions.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Amidation: Utilizing large reactors to carry out the amidation reaction under controlled temperature and pressure conditions.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance the efficiency and yield of the synthesis process.
Automated Purification: Employing automated systems for purification to ensure consistency and high throughput.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Aminopyridin-3-yl)amino]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the pentanoic acid chain can be reduced to form alcohol derivatives.
Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation Products: Nitro derivatives of the original compound.
Reduction Products: Alcohol derivatives of the pentanoic acid chain.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
5-[(2-Aminopyridin-3-yl)amino]-5-oxopentanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors in the body.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-[(2-Aminopyridin-3-yl)amino]-5-oxopentanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: It can bind to receptors, modulating their activity and influencing cellular signaling pathways.
Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: A simpler analog with similar reactivity but lacking the pentanoic acid chain.
5-Oxopentanoic Acid: A simpler analog without the pyridine ring and amino group.
N-(2-Aminopyridin-3-yl)acetamide: A structurally similar compound with an acetamide group instead of the pentanoic acid chain.
Uniqueness
5-[(2-Aminopyridin-3-yl)amino]-5-oxopentanoic acid is unique due to its combination of a pyridine ring, an amino group, and a pentanoic acid chain, which confer specific reactivity and biological activity not found in simpler analogs.
Properties
IUPAC Name |
5-[(2-aminopyridin-3-yl)amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c11-10-7(3-2-6-12-10)13-8(14)4-1-5-9(15)16/h2-3,6H,1,4-5H2,(H2,11,12)(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAABEDMMTOQQPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)NC(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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